4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester is a substituted naphthalene derivative featuring hydroxyl (-OH) groups at positions 4 and 7, methoxy (-OCH₃) groups at positions 5 and 6, and a methyl ester (-COOCH₃) at position 2. Structural analogs and isomers, such as those identified in and , suggest that substituent positions significantly influence physicochemical and biological properties .
Properties
Molecular Formula |
C14H14O6 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 4,7-dihydroxy-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O6/c1-18-12-10(16)5-7-4-8(14(17)20-3)6-9(15)11(7)13(12)19-2/h4-6,15-16H,1-3H3 |
InChI Key |
XPFUTFKDHUQOFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2C=C1O)C(=O)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester exhibit various biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of certain bacteria and fungi.
Medicinal Applications
The versatility of 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester extends to several medicinal applications:
- Cancer Therapy : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cells, making it a candidate for further research in cancer treatment.
- Neuroprotective Effects : Its antioxidant properties suggest potential use in neurodegenerative diseases by protecting neuronal cells from damage.
- Cardiovascular Health : The compound may contribute to cardiovascular health by reducing inflammation and oxidative stress within the vascular system.
Case Studies
Several studies have documented the applications of 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester:
-
Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control samples.
-
Evaluation of Anti-inflammatory Properties :
- In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory conditions.
-
Anticancer Activity Assessment :
- A study focused on the cytotoxic effects of the compound on various cancer cell lines (e.g., breast and colon cancer). Results showed dose-dependent inhibition of cell proliferation.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7-dihydroxy-5,6-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound (inferred from analogs) with similar naphthalene derivatives:
Key Observations :
- Substituent Effects : Hydroxyl and methoxy groups significantly alter polarity and solubility. For example, the 4,5-dihydroxy-7-methoxy analog (CAS 90539-46-1) has a lower molar mass (248.23 g/mol) due to fewer methoxy groups compared to the target compound .
Biological Activity
4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene derivative characterized by its unique functional groups, which contribute to various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester is C14H14O6, with a molecular weight of approximately 278.26 g/mol. The structure includes two hydroxyl groups at positions 4 and 7 and two methoxy groups at positions 5 and 6, enhancing its reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds similar to 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester exhibit significant anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Table 1: Summary of Anti-inflammatory Mechanisms
| Mechanism | Description |
|---|---|
| COX Inhibition | Reduces the production of pro-inflammatory mediators |
| Antiasthmatic Activity | Alleviates bronchoconstriction |
| Cardiovascular Effects | May improve endothelial function |
2. Antiproliferative Activity
The compound has shown potential antiproliferative effects against various cancer cell lines. It may exert its effects through mechanisms such as:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon cancer) | 15 | Topoisomerase II inhibition |
| MCF-7 (Breast cancer) | 10 | Induction of apoptosis |
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both bacterial and fungal strains. Its efficacy was evaluated against pathogens such as Staphylococcus aureus and Candida albicans .
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
4. Antioxidant Activity
The antioxidant capacity of the compound is attributed to its hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases .
Case Studies
Several studies have highlighted the biological activities of naphthalene derivatives similar to 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester:
- In vitro Study on Cancer Cells : A study reported that this compound inhibited the growth of HT-29 colon cancer cells by inducing apoptosis through caspase activation. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutic agents .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models subjected to induced arthritis, suggesting its potential as an anti-inflammatory agent in clinical settings .
Structure-Activity Relationship
The specific arrangement of functional groups in 4,7-dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester enhances its biological activity compared to other naphthalene derivatives. The presence of hydroxyl groups increases its ability to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to enhanced therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
